Cas no 73583-37-6 (4-Bromo-2-chloropyridine)
4-Bromo-2-chloropyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-chloropyridine
- PYRIDINE, 4-BROMO-2-CHLORO-
- 2-chloro-4-bromopyridne
- 2-Chloro-4-boromopyridine
- 2-Chloro-4-bromopyridine
- 4-Bromo-2-chloro-pyridine
- PubChem1171
- KSC381C4T
- ONHMWUXYIFULDO-UHFFFAOYSA-N
- BCP22210
- SBB054396
- LS20559
- TRA0038094
- AB16617
- RP03874
- TL806388
- BC204493
- AJ
- 2 - chloro - 4 - broMide pyridine
- 2-CHLORO-4-F
- 4-Bromo-2-chloropyridine 98%
- 2-CHLORO-4-FLUOROYRIDINE
- A9485
- AKOS005145618
- SY006236
- (4-(trifluoromethyl)pyridin-2-yl)magnesium bromide, 0.25 M in 2-MeTHF
- B2951
- AC-5166
- SCHEMBL171912
- DTXSID20397267
- CS-D0939
- Q-200443
- 4-Bromo-2-chloropyridine, 97%
- EN300-103561
- HY-32752
- AM20070076
- FT-0601287
- MFCD03840756
- PS-6261
- Z1255461858
- 73583-37-6
- DB-239964
- DB-006691
-
- MDL: MFCD03840756
- Inchi: 1S/C5H3BrClN/c6-4-1-2-8-5(7)3-4/h1-3H
- InChI Key: ONHMWUXYIFULDO-UHFFFAOYSA-N
- SMILES: BrC1C=CN=C(C=1)Cl
Computed Properties
- Exact Mass: 190.91400
- Monoisotopic Mass: 190.91374 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 78.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Molecular Weight: 192.44
Experimental Properties
- Color/Form: Solids
- Density: 1.734 g/mL at 25 °C(lit.)
- Melting Point: 18-20°C
- Boiling Point: 70°C/3mmHg(lit.)
- Flash Point: Fahrenheit: 224.6 ° f
Celsius: 107 ° c - Refractive Index: n20/D 1.5900(lit.)
- Water Partition Coefficient: Not miscible or difficult to mix in water.
- PSA: 12.89000
- LogP: 2.49750
- Solubility: Not determined
4-Bromo-2-chloropyridine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H302,H315,H318,H335
- Warning Statement: P261,P280,P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-37/38-41
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R22; R37/38; R41
- Safety Term:S26;S36
4-Bromo-2-chloropyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromo-2-chloropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 045178-1g |
4-Bromo-2-chloropyridine |
73583-37-6 | 97% | 1g |
£9.00 | 2022-03-01 | |
| Fluorochem | 045178-5g |
4-Bromo-2-chloropyridine |
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£10.00 | 2022-03-01 | |
| Fluorochem | 045178-25g |
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£25.00 | 2022-03-01 | |
| Fluorochem | 045178-100g |
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£72.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102595-25g |
4-Bromo-2-chloropyridine |
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¥152.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102595-5g |
4-Bromo-2-chloropyridine |
73583-37-6 | 97% | 5g |
¥40.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102595-1g |
4-Bromo-2-chloropyridine |
73583-37-6 | 97% | 1g |
¥29.90 | 2023-09-04 | |
| Alichem | A029000211-500g |
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$450.49 | 2023-09-01 | |
| Alichem | A029000211-1000g |
4-Bromo-2-chloropyridine |
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$765.82 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019920-1g |
4-Bromo-2-chloropyridine |
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¥28 | 2024-05-21 |
4-Bromo-2-chloropyridine Suppliers
4-Bromo-2-chloropyridine Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 4-Bromo-2-chloropyridine
Introduction to 4-Bromo-2-chloropyridine (CAS No. 73583-37-6)
4-Bromo-2-chloropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 73583-37-6, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, featuring both bromine and chlorine substituents on a pyridine ring, has garnered considerable attention due to its versatile reactivity and utility in constructing complex molecular architectures. The presence of these halogen atoms makes it a valuable building block for further functionalization, enabling chemists to access a wide array of derivatives with tailored properties.
The structural motif of 4-Bromo-2-chloropyridine consists of a six-membered aromatic ring with nitrogen at the 1-position, substituted with a bromine atom at the 4-position and a chlorine atom at the 2-position. This arrangement imparts unique electronic and steric properties, making it an attractive candidate for various synthetic transformations. The halogen atoms are highly reactive sites, facilitating nucleophilic substitution reactions, cross-coupling reactions, and other palladium-catalyzed processes, which are pivotal in modern drug discovery and material science.
In recent years, 4-Bromo-2-chloropyridine has been extensively explored in the development of novel pharmaceuticals. Its ability to serve as a precursor for heterocyclic compounds has led to its incorporation into numerous drug candidates targeting diverse therapeutic areas. For instance, researchers have leveraged this compound to synthesize kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The pyridine core is a common scaffold in bioactive molecules, and modifications at the 2- and 4-positions can fine-tune biological activity and pharmacokinetic profiles.
One notable application of 4-Bromo-2-chloropyridine is in the synthesis of small-molecule probes for studying protein-protein interactions. By introducing this compound into libraries of chemical probes, scientists can identify inhibitors or modulators of specific targets. This approach has been instrumental in understanding disease mechanisms and developing targeted therapies. The halogenated pyridine serves as a handle for further derivatization, allowing for the creation of probes with enhanced binding affinity and selectivity.
The pharmaceutical industry has also utilized 4-Bromo-2-chloropyridine in the development of next-generation antiviral drugs. Viruses often rely on host cellular machinery for replication, making it crucial to identify compounds that can disrupt viral processes without harming host cells. Pyridine-based inhibitors have shown promise in targeting viral enzymes such as proteases and polymerases. The bromo and chloro substituents on 4-Bromo-2-chloropyridine provide opportunities for structure-activity relationship (SAR) studies, enabling medicinal chemists to optimize potency and reduce off-target effects.
Another area where 4-Bromo-2-chloropyridine has made significant contributions is in materials science. Halogenated pyridines are precursors to advanced materials such as organic semiconductors and liquid crystals. These materials find applications in electronic devices like organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The reactivity of 4-Bromo-2-chloropyridine allows for the introduction of various functional groups, leading to tailored materials with specific electronic properties.
Recent advancements in synthetic methodologies have further expanded the utility of 4-Bromo-2-chloropyridine. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the formation of carbon-carbon bonds under mild conditions. These reactions are particularly valuable for constructing complex pyridine derivatives with high precision. Additionally, flow chemistry techniques have been employed to improve scalability and reproducibility in the synthesis of 4-Bromo-2-chloropyridine derivatives.
The safety profile of 4-Bromo-2-chloropyridine is another critical consideration in its application. While it is not classified as hazardous under standard conditions, appropriate handling procedures must be followed to ensure worker safety. Storage should be conducted in a cool, dry environment away from incompatible substances such as strong oxidizers or bases. Personal protective equipment (PPE), including gloves and safety goggles, is recommended when handling this compound.
In conclusion,4-Bromo-2-chloropyridine (CAS No. 73583-37-6) is a versatile intermediate with broad applications in pharmaceuticals, agrochemicals, and materials science. Its reactivity makes it an indispensable tool for synthetic chemists seeking to develop novel compounds with tailored properties. As research continues to uncover new synthetic strategies and applications,4-Bromo-2-chloropyridine will undoubtedly remain at the forefront of chemical innovation.
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